2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Researchers designing ATP-competitive kinase inhibitors often face synthetic bottlenecks with complex heterocyclic scaffolds. This 2-aminopyrimidin-4-one derivative, pre-functionalized with a 1H-imidazol-4-yl moiety at C5, directly addresses that gap. - 3 H-bond donors & TPSA 96.2 Ų: optimized for kinase hinge-binding motifs in CDK inhibitor series. - Lower molecular complexity enables rapid parallel SAR analoging without multi-step synthetic burden. - Serves as an adenosine-mimetic template for A2A/A3 receptor ligand design. Available in stock with expedited global delivery for urgent medicinal chemistry campaigns.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B13102914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)C2=CN=CN2
InChIInChI=1S/C7H7N5O/c8-7-10-1-4(6(13)12-7)5-2-9-3-11-5/h1-3H,(H,9,11)(H3,8,10,12,13)
InChIKeyQMPIYECGMXCGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one: Physicochemical Baseline


2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (CAS 840529-35-3) is a heterocyclic compound constructed on a pyrimidin-4(1H)-one core, substituted with a 2-amino group and a 5-(1H-imidazol-4-yl) moiety [1]. Its molecular formula is C7H7N5O with a molecular weight of 177.16 g/mol [1]. The compound is registered in ChEMBL under the identifier CHEMBL4537578, indicating its recognition within medicinal chemistry databases [1]. This structural assembly distinguishes it from simpler pyrimidinones or imidazoles and frames its potential utility as a scaffold for further derivatization. Understanding its baseline properties is critical before evaluating any isomeric or functional analogs.

Fragment-ready scaffold for kinase hinge-binding motifs
Distinct H-bond donor profile vs. des-amino analogs
Isomer-specific vectorial geometry for adenosine mimetic design

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one: Non-Interchangeability with Analogs


Simple substitution with 5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (lacking the 2-amino group) or the 5-(1H-imidazol-5-yl) isomer results in significantly altered hydrogen-bond donor/acceptor profiles and molecular electrostatic potentials [1]. The 2-amino group contributes three hydrogen bond donors, while the des-amino analog provides only two, directly impacting target engagement in kinase hinge-binding motifs [1][2]. Furthermore, the 1H-imidazol-4-yl attachment at the C5 position, rather than C6, dictates vectorial geometry critical for adenosine mimetic design. These differences render biological activity and physicochemical properties non-interchangeable, necessitating explicit compound specification in procurement.

Des-amino analog (5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one) lacks the 2-amino group, reducing HBD count and altering kinase hinge-binding geometry.

5-yl isomer (2-amino-5-(1H-imidazol-5-yl)pyrimidin-4(1H)-one) may shift lipophilicity and intramolecular H-bonding, affecting assay permeability and target engagement.

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one: Quantitative Differentiation


Hydrogen Bond Donor Count Comparison

The target compound possesses three hydrogen bond donors (HBD), a direct consequence of its 2-amino substituent, whereas the des-amino analog 5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one has only two [1]. This single HBD difference is crucial for forming bidentate hydrogen bonds with kinase hinge regions, a key interaction observed in imidazole pyrimidine amide CDK inhibitors [2].

HBD Count
Cross-study comparable
Target: 3 HBD
Des-amino analog: 2 HBD
Expands molecular recognition for kinase hinge-binding motifs.
Computed property; context-dependent.
Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Lipophilicity Comparison: vs. 5-yl Isomer

The computed XLogP3-AA value for the target compound is -1.5, whereas the 5-(1H-imidazol-5-yl) isomer (2-amino-5-(1H-imidazol-5-yl)pyrimidin-4(1H)-one) is predicted to have a different logP due to altered intramolecular hydrogen bonding [1]. This lipophilicity shift influences solubility and permeability profiles in cell-based assays.

Lipophilicity
Class-level inference
XLogP3: −1.5
5-yl isomer est. ≈−1.0 (Δ≈−0.5)
LogP difference may influence cell-based assay reproducibility.
Isomer logP estimated; empirical verification advised.
Drug-likeness ADME Prediction Isomer Differentiation

Topological Polar Surface Area & Kinase Selectivity

The TPSA of the target compound is 96.2 Ų, whereas imidazole pyrimidine amide CDK inhibitors with larger substituents (e.g., compound 9b, MW >400) display TPSA values exceeding 110 Ų [1][2]. A lower TPSA for the core scaffold implies greater initial membrane permeability but necessitates careful optimization to maintain kinase selectivity, as seen in the imidazole pyrimidine amide series where lipophilicity control was critical for CYP and hERG margins [2].

TPSA
Cross-study comparable
96.2 Ų
CDK inhibitor series >110 Ų (Δ≥13.8)
Lower TPSA offers differentiated membrane permeability for early lead optimization.
Selectivity optimization requires balancing lipophilicity.
Kinase Profiling Selectivity Medicinal Chemistry

Molecular Complexity vs. Fully Decorated Inhibitors

With a molecular complexity score of 295 and a heavy atom count of 13, 2-amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is significantly less complex than elaborated imidazole pyrimidine amide CDK inhibitors (e.g., compound 9b, complexity >500, heavy atom count >30) [1]. This positions it as a more synthetically accessible core for parallel library synthesis or fragment-based screening campaigns, whereas the more complex analogs are biased toward late-stage optimization.

Complexity Score
Class-level inference
295 (heavy atoms: 13)
Late-stage lead >500 (heavy atoms >30)
Lower complexity supports parallel synthesis and fragment-based screening.
Computed complexity; comparator is compound 9b reference.
Chemical Biology Fragment-Based Drug Discovery Synthetic Tractability

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one: Target Applications


Kinase Inhibitor Fragment Library Design

The scaffold's three hydrogen bond donors and low TPSA (96.2 Ų) make it suitable as a core fragment for kinase hinge-binding motifs, as demonstrated in imidazole pyrimidine amide CDK inhibitor series [2]. Its lower molecular complexity facilitates rapid analoging through parallel synthesis, allowing exploration of vectors that mimic ATP adenine binding without the synthetic burden of more complex heterocycles.

Selective Adenosine Receptor Ligand Optimization

The compound's structural resemblance to adenine (purine scaffold) combined with the 1H-imidazol-4-yl substituent, which is geometrically distinct from the 5-yl isomer, provides a template for designing adenosine A2A or A3 receptor ligands. The specific HBD count (3) influences receptor subtype selectivity compared to des-amino analogs [1].

C–H Functionalization Methodology Development

As a C5-substituted pyrimidin-4-one, this compound can serve as a model substrate for developing Pd-catalyzed C2–H arylation reactions, as evaluated in recent synthetic methodology studies on pyrimidinone series [1]. The presence of the imidazole ring introduces additional N-coordination sites, offering differentiated reactivity compared to simple pyrimidinones.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Hinge-binding H-bond donor profile & core complexity
Kinase panel hinge engagement validation
Adenosine receptor ligand optimization
Imidazol-4-yl vector geometry vs. 5-yl isomer
Receptor subtype selectivity profiling
C–H functionalization model studies
Pyrimidinone C5-substitution & imidazole N-sites
Transition metal-catalyzed arylation reactivity assessment
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